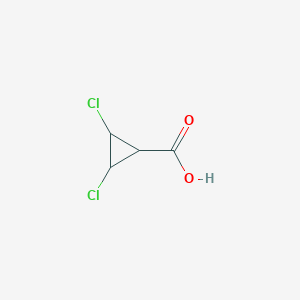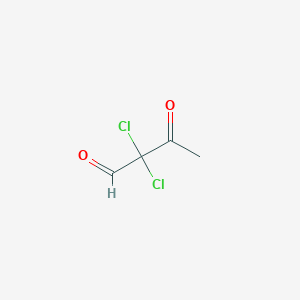
2,3-Dichlorocyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichlorocyclopropane-1-carboxylic acid (DCPA) is a cyclopropane herbicide that is widely used in agriculture to control weed growth. It is a highly effective herbicide due to its unique mechanism of action. DCPA is a non-selective herbicide that can control a wide range of weeds, including grasses and broadleaf weeds.
Mecanismo De Acción
2,3-Dichlorocyclopropane-1-carboxylic acid inhibits the growth of plants by interfering with the biosynthesis of gibberellins, which are plant hormones that regulate cell elongation and division. 2,3-Dichlorocyclopropane-1-carboxylic acid inhibits the activity of an enzyme called ent-kaurene synthase, which is involved in the biosynthesis of gibberellins. This results in the stunted growth and eventual death of the plant.
Biochemical and Physiological Effects:
2,3-Dichlorocyclopropane-1-carboxylic acid has been shown to have minimal toxicity to mammals and other non-target organisms. However, it can have some effects on the environment, such as reducing the microbial activity in soil. 2,3-Dichlorocyclopropane-1-carboxylic acid has also been shown to have some phytotoxic effects on crops, particularly under certain environmental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Dichlorocyclopropane-1-carboxylic acid is a widely used herbicide in agriculture, and its mechanism of action has been extensively studied. This makes it a valuable tool for studying plant growth and development. However, 2,3-Dichlorocyclopropane-1-carboxylic acid can be difficult to work with in the laboratory due to its low solubility in water and other solvents. This can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,3-Dichlorocyclopropane-1-carboxylic acid. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of 2,3-Dichlorocyclopropane-1-carboxylic acid. Another area of interest is the study of the environmental fate and transport of 2,3-Dichlorocyclopropane-1-carboxylic acid, particularly in soil and water systems. Finally, there is a need for further research on the potential effects of 2,3-Dichlorocyclopropane-1-carboxylic acid on non-target organisms and ecosystems.
Métodos De Síntesis
2,3-Dichlorocyclopropane-1-carboxylic acid can be synthesized through a multistep process that involves the reaction of cyclopropane with chlorine gas and sodium hydroxide. The resulting product is then treated with chloroacetic acid to form 2,3-Dichlorocyclopropane-1-carboxylic acid. The synthesis process has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2,3-Dichlorocyclopropane-1-carboxylic acid has been extensively studied for its herbicidal properties. It has been used in field trials to control weed growth in various crops, including corn, soybeans, and potatoes. 2,3-Dichlorocyclopropane-1-carboxylic acid has also been used as a model compound to study the metabolism and fate of cyclopropane herbicides in plants and the environment.
Propiedades
Número CAS |
187250-64-2 |
|---|---|
Nombre del producto |
2,3-Dichlorocyclopropane-1-carboxylic acid |
Fórmula molecular |
C4H4Cl2O2 |
Peso molecular |
154.98 g/mol |
Nombre IUPAC |
2,3-dichlorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H4Cl2O2/c5-2-1(3(2)6)4(7)8/h1-3H,(H,7,8) |
Clave InChI |
MMGQAVZPAXQJMF-UHFFFAOYSA-N |
SMILES |
C1(C(C1Cl)Cl)C(=O)O |
SMILES canónico |
C1(C(C1Cl)Cl)C(=O)O |
Sinónimos |
Cyclopropanecarboxylic acid, 2,3-dichloro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one](/img/structure/B68292.png)

![3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B68300.png)


![cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B68304.png)

![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)


